Cas no 899967-09-0 (N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide)

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
- N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide
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- Inchi: 1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,26)
- InChI Key: AOUKPYHTVLHECC-UHFFFAOYSA-N
- SMILES: C(NN1C=NC2N(C3=CC=C(C)C(C)=C3)N=CC=2C1=O)(=O)C1=CC=CC=C1
N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2823-0826-20mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-5mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-25mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-1mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-10μmol |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-50mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-75mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-30mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-2mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2823-0826-100mg |
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
899967-09-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide
Compound CAS No. 899967-09-0: N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylbenzamide
The compound with CAS No. 899967-09-0, known as N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidine derivatives, which are known for their potential therapeutic applications. The structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system fused with a benzamide moiety and substituted with a 3,4-dimethylphenyl group. This unique combination of functional groups and structural features makes it a promising candidate for various biological studies.
Recent studies have highlighted the antiproliferative activity of this compound against several cancer cell lines. Researchers have demonstrated that N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylbenzamide exhibits selective cytotoxicity towards malignant cells while sparing normal cells to a significant extent. This selectivity is attributed to its ability to target specific signaling pathways that are overactive in cancer cells. For instance, the compound has been shown to inhibit the activity of key enzymes such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are critical for cell cycle progression and survival signaling in tumors.
In addition to its antitumor properties, this compound has also been investigated for its anti-inflammatory and immunomodulatory effects. Preclinical studies suggest that it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. This dual functionality—combining anticancer and anti-inflammatory activities—positions this compound as a potential multitarget therapeutic agent for complex diseases where inflammation plays a significant role alongside malignancy.
The synthesis of N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylbenzamide involves a multi-step process that incorporates advanced organic synthesis techniques. The core pyrazolo[3,4-d]pyrimidine ring is typically constructed through a nucleophilic aromatic substitution or a cyclization reaction involving appropriate precursors. The substitution pattern on the benzene ring (specifically the 3,4-dimethyl groups) is crucial for optimizing the compound's pharmacokinetic properties and bioavailability. Researchers have employed various strategies to enhance the solubility and stability of this compound in physiological conditions without compromising its biological activity.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure and conformational dynamics. For instance, X-ray crystallography has revealed that the compound adopts a rigid planar conformation due to the aromaticity of both the pyrazolopyrimidine ring and the benzamide moiety. This structural rigidity is believed to contribute to its high binding affinity for target proteins.
One of the most exciting developments in recent research is the exploration of Nanoparticle delivery systems for this compound. Scientists have encapsulated it within lipid-based nanoparticles or polymeric micelles to improve its pharmacokinetic profile and reduce systemic toxicity. Early results from animal studies indicate that nanoparticle-mediated delivery significantly enhances tumor accumulation of the drug while minimizing off-target effects.
Furthermore, computational modeling has played a pivotal role in understanding the molecular interactions of this compound with its biological targets. Molecular docking studies have identified key residues on target proteins that are critical for binding affinity. These insights are being used to guide iterative rounds of medicinal chemistry optimization aimed at improving potency and selectivity.
In terms of regulatory considerations, N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H
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